2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol
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Overview
Description
2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methylamino-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 3,4-dichlorobenzyl chloride with methylamine, followed by the addition of ethanol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as:
Reaction of 3,4-dichlorobenzyl chloride with methylamine: This step is carried out in a suitable solvent under controlled temperature and pressure conditions.
Addition of ethanol: The resulting intermediate is then reacted with ethanol to form the final product.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but differs in the functional groups attached.
2,4-Dichlorobenzyl chloride: Similar structure but with different substituents.
3,4-Dichlorobenzyl bromide: Another similar compound with bromine instead of chlorine.
Uniqueness
2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-2-3-9(11)10(12)6-8/h2-3,6,14H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTZXWDOZCFQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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